PROTAC BRAF-V600E degrader-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PROTAC BRAF-V600E degrader-1 is a potent compound designed to target and degrade the BRAF-V600E mutant protein. This compound is part of the PROTAC (Proteolysis Targeting Chimera) class, which utilizes the ubiquitin-proteasome system to selectively degrade target proteins. This compound has shown significant efficacy in inhibiting the growth of melanoma cells by targeting the BRAF-V600E mutation, a common mutation in various cancers .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC BRAF-V600E degrader-1 involves the coupling of a BRAF inhibitor with a ligand for an E3 ubiquitin ligase via a linker. The BRAF inhibitor, such as vemurafenib, is linked to a ligand for the von Hippel Lindau E3 ubiquitin ligase using a piperazine linker . The reaction conditions typically involve the use of organic solvents like dimethyl sulfoxide (DMSO) and require careful control of temperature and pH to ensure the stability of the compound .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated synthesizers and high-throughput screening methods to ensure purity and efficacy. The process would include multiple purification steps, such as high-performance liquid chromatography (HPLC), to isolate the desired product .
化学反应分析
Types of Reactions
PROTAC BRAF-V600E degrader-1 primarily undergoes substitution reactions during its synthesis. The key reactions involve the formation of amide bonds between the BRAF inhibitor and the E3 ligase ligand .
Common Reagents and Conditions
Common reagents used in the synthesis of this compound include organic solvents like DMSO, coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC), and catalysts like 4-dimethylaminopyridine (DMAP) . The reactions are typically carried out under inert atmosphere conditions to prevent oxidation and degradation of the reactants .
Major Products
The major product of these reactions is the this compound compound itself, which is characterized by its ability to selectively degrade the BRAF-V600E mutant protein .
科学研究应用
PROTAC BRAF-V600E degrader-1 has a wide range of scientific research applications:
作用机制
PROTAC BRAF-V600E degrader-1 exerts its effects by inducing the degradation of the BRAF-V600E mutant protein via the ubiquitin-proteasome system. The compound forms a ternary complex with the BRAF-V600E protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein . This degradation disrupts the MAPK/ERK signaling pathway, which is crucial for cell proliferation and survival in cancer cells .
相似化合物的比较
Similar Compounds
Uniqueness
PROTAC BRAF-V600E degrader-1 is unique in its high selectivity for the BRAF-V600E mutant protein over wild-type BRAF. This selectivity minimizes off-target effects and enhances the therapeutic potential of the compound . Additionally, its ability to induce protein degradation rather than merely inhibiting protein function provides a more effective approach to targeting oncogenic proteins .
属性
分子式 |
C48H54F2N10O10S |
---|---|
分子量 |
1001.1 g/mol |
IUPAC 名称 |
N-[3-[5-[[1-[3-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]propanoyl]piperidin-4-yl]-methylamino]-3-pyrimidin-5-ylpyrrolo[3,2-b]pyridin-1-yl]-2,4-difluorophenyl]propane-1-sulfonamide |
InChI |
InChI=1S/C48H54F2N10O10S/c1-3-25-71(66,67)56-36-8-7-34(49)45(43(36)50)59-28-33(30-26-51-29-52-27-30)44-37(59)9-11-39(54-44)57(2)31-13-17-58(18-14-31)41(62)15-19-68-21-23-70-24-22-69-20-16-53-35-6-4-5-32-42(35)48(65)60(47(32)64)38-10-12-40(61)55-46(38)63/h4-9,11,26-29,31,38,53,56H,3,10,12-25H2,1-2H3,(H,55,61,63) |
InChI 键 |
FMUGAZVOOIUFAT-UHFFFAOYSA-N |
规范 SMILES |
CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)N2C=C(C3=C2C=CC(=N3)N(C)C4CCN(CC4)C(=O)CCOCCOCCOCCNC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)C8=CN=CN=C8)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。